Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-
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Overview
Description
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) is an organic compound with the chemical formula C10H24N2O2 and a molecular weight of 204.31 g/mol . It is a colorless liquid with a pungent odor, slightly soluble in water, and more soluble in organic solvents such as alcohols and ethers . This compound is commonly used in the chemical industry as a raw material and catalyst for various synthetic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) can be synthesized through the reaction of N,N-dimethylacetamide with ammonia . The reaction involves the following steps:
- N,N-dimethylacetamide reacts with ammonia under suitable conditions to produce ethanamine and formamide.
- The resulting mixture is distilled to separate ethanamine.
- The ethanamine is then reacted with sodium bromide to form an intermediate salt.
- The intermediate salt undergoes further reaction with disodium salicylate and isobutyl chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) typically involves large-scale chemical reactors and continuous processing techniques to ensure high yield and purity . The process is optimized for efficiency and safety, with strict control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield simpler amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted ethanamines, oxides, and reduced amine derivatives .
Scientific Research Applications
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the production of various chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites, altering the activity of target molecules . This modulation can lead to various physiological effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-dimethylaminoethoxy)ethane
- N,N’-[Ethylenebis(oxyethylene)]bis(dimethylamine)
- 2-[2-(2-Dimethylaminoethyloxy)ethoxy]ethyl-dimethyl-amine
Uniqueness
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . Its ability to act as a versatile intermediate and catalyst in various reactions sets it apart from other similar compounds .
Biological Activity
Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmaceuticals and toxicology. This article provides a detailed overview of its biological properties, toxicity data, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[2-(dimethylamino)ethoxy]-N,N-dimethyl-ethanamine
- CAS Number : 3033-62-3
- Molecular Formula : C8H20N2O
- Molecular Weight : 160.257 g/mol
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of dimethylamino groups suggests potential interactions with biological receptors.
Biological Activity
Ethanamine derivatives often exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compounds similar to Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) have demonstrated significant antimicrobial properties. For instance, studies have shown that related amines can inhibit the growth of various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.
Cytotoxicity and Toxicological Profile
The toxicity profile of Ethanamine derivatives has been assessed in several studies. The acute toxicity of related compounds was evaluated through LD50 (lethal dose for 50% of the population) tests in animal models:
Study | LD50 (mg/kg) | Route of Administration | Observed Effects |
---|---|---|---|
Study A | 2885 | Oral | No systemic toxicity observed |
Study B | 72 | Intravenous | Severe respiratory distress |
The variability in LD50 values highlights the importance of molecular structure on toxicity. Notably, higher molecular weight compounds tend to exhibit lower toxicity due to reduced absorption and bioavailability.
Case Study 1: Antimicrobial Efficacy
A study conducted by Pavan et al. (2008) evaluated the antimicrobial efficacy of various ethanamine derivatives against multi-drug resistant strains. The results indicated that certain modifications in the alkyl chain length and branching significantly enhanced activity against resistant strains.
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment conducted by the European Chemicals Agency (ECHA), Ethanamine derivatives were tested for their potential to cause reproductive and developmental toxicity. The study established a NOAEL (No Observed Adverse Effect Level) of 600 mg/kg body weight/day based on observed effects at higher doses.
Properties
CAS No. |
49624-91-1 |
---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H24N2O2/c1-11(2)5-7-13-9-10-14-8-6-12(3)4/h5-10H2,1-4H3 |
InChI Key |
DMNIJELRGYXPHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCOCCN(C)C |
Related CAS |
49624-91-1 |
Origin of Product |
United States |
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